2-Cyanoethyltrimethylsilane

Overview

Description

2-Cyanoethyltrimethylsilane is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2-cyanoethyldimethyl(diethyl)aminosilane (CEDMSDEA) and cyanotrimethylsilane have been synthesized and studied for their applications in gas chromatography and as reagents for introducing cyanide functionality into other molecules . These compounds are part of the broader family of organosilicon compounds, which are known for their utility in various chemical reactions and processes due to the unique properties imparted by the silicon atoms within their structures.

Synthesis Analysis

The synthesis of related compounds such as CEDMSDEA involves reacting specific groups like carboxyl, phenolic, and secondary hydroxyl groups with the silylating agent to form derivatives that are detectable using nitrogen-phosphorus detection in gas chromatography . Cyanotrimethylsilane, another related compound, can be synthesized through the direct trimethylsilylation of hydrogen cyanide with trimethylchlorosilane and hexamethyldisilazane in a solvent-free reaction, yielding a high purity product without the need for distillation .

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be quite complex, as evidenced by the crystal structure determination of 2-[3,4,5,6-tetrakis(trimethylsilyl)-1-cyclohexen-1-yl]heptamethyltrisilane, which features a tetrasubstituted cyclohexene ring vinylic to the trisilane moiety . The average Si-Si and Si-C bond distances provide insight into the molecular geometry and stability of such compounds.

Chemical Reactions Analysis

Organosilicon compounds like cyanotrimethylsilane can react with various functional groups. For instance, it adds to α,β-unsaturated ketones under the catalytic action of Lewis acids, leading to β-cyano ketones upon hydrolysis . It also reacts with acetals and orthoesters to afford alkoxy- and dialkoxyalkanenitriles, and with O-protected β-D-ribofuranoses to give β-D-ribofuranosyl cyanide . The reactivity of these compounds can be quite selective and is often used to introduce functional groups into target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by the silicon-containing groups attached to the carbon framework. For example, the derivatives formed by CEDMSDEA have similar chromatographic properties to other silyl derivatives but with longer retention times than trimethylsilyl analogues . The mass spectral fragmentation patterns of these derivatives are also noteworthy for their detection by selected ion monitoring in mass spectrometry . The crystallographic data of related compounds provide additional information on their density and molecular dimensions, which are crucial for understanding their behavior in various environments .

Scientific Research Applications

Photocatalytic Synthesis : Cyanotrimethylsilane is used as a cyanating agent in the photocatalytic synthesis of 2-cyano-1,2,5,6-tetrahydropyridines, offering a mild and regioselective approach for synthesizing these compounds (Ferroud et al., 1994).

Versatile Reagent in Organic Synthesis : It acts as a versatile reagent for introducing cyanide functionality in various organic compounds, demonstrating its utility in organic synthesis (Utimoto et al., 1983).

Decyanation Reactions : In the field of organic synthesis, cyanotrimethylsilane is used in rhodium-catalyzed reductive cleavage of carbon-cyano bonds with hydrosilane, illustrating its role in removing cyano groups from various nitriles (Tobisu et al., 2009).

Modeling Silica Surfaces : It is used in the hydrolytic condensation of cyclohexyltrichlorosilane, contributing to the study of silica surface models (Feher et al., 1989).

Cyanosilylation of Carbonyl Compounds : Its application in cyanosilylation of carbonyl compounds with solid acid and base catalysts highlights its role in functional group transformation (Higuchi et al., 1993).

Selective Gas Chromatographic Analysis : It serves as a silylating reagent for selective gas chromatographic analysis, offering novel approaches in chemical analysis (Bertrand et al., 1986).

Lewis Acid Catalysis : Demonstrates its role in Lewis acid catalysis in a microporous metal-organic framework, underscoring its significance in catalytic transformations (Horike et al., 2008).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

, suggesting that it may influence pathways involving free radicals.

Action Environment

The action of 2-Cyanoethyltrimethylsilane is likely influenced by environmental factors such as pH and temperature, as these can affect the rate of chemical reactions. The compound has a boiling point of 102°C/30mmHg , suggesting that it is stable under normal environmental conditions. .

properties

IUPAC Name |

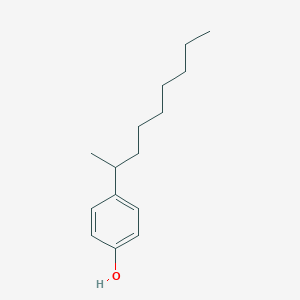

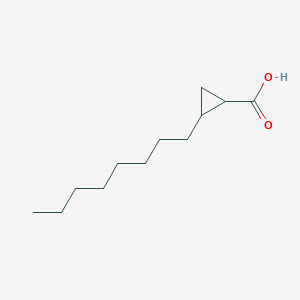

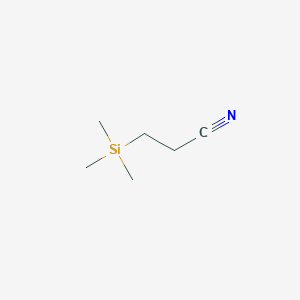

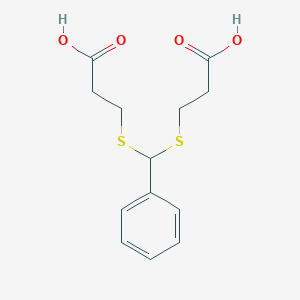

3-trimethylsilylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDJOGCLKUPILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499607 | |

| Record name | 3-(Trimethylsilyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18151-32-1 | |

| Record name | 3-(Trimethylsilyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)

![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)